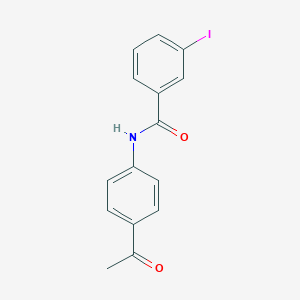

N-(4-acetylphenyl)-3-iodobenzamide

Description

Properties

Molecular Formula |

C15H12INO2 |

|---|---|

Molecular Weight |

365.16 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-3-iodobenzamide |

InChI |

InChI=1S/C15H12INO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19) |

InChI Key |

XMYCTSKUHKVDPK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-(4-acetylphenyl)-3-iodobenzamide and related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

Substituent Effects: Iodine vs. In contrast, chlorine in N-(4-acetylphenyl)-2-chloroacetamide reduces synthetic costs but limits applications in radiopharmaceuticals. Acetyl vs. Amino Groups: The acetyl group in this compound is electron-withdrawing, which may stabilize the amide bond against hydrolysis compared to the electron-donating amino group in N-(3-aminophenyl)-4-iodobenzamide. The amino group, however, improves aqueous solubility via hydrogen bonding .

Synthetic Routes :

- This compound likely requires iodinated precursors (e.g., 3-iodobenzoic acid) and specialized coupling agents, whereas chloroacetamide derivatives are synthesized using cheaper, widely available chlorinating agents .

- The synthesis of 3-chloro-N-phenyl-phthalimide involves phthalic anhydride and aniline derivatives, emphasizing its role in polymer chemistry rather than medicinal applications .

Applications :

- Pharmaceuticals : Iodinated benzamides are explored as kinase inhibitors or radiotracers (e.g., iodine-131 labeling), whereas chlorinated analogs like 3-chloro-N-phenyl-phthalimide are confined to industrial polymer synthesis .

- Material Science : The acetyl group in this compound may facilitate crystallization for X-ray studies, leveraging iodine’s high electron density for improved diffraction contrast .

Research Findings and Limitations

- Reactivity: Iodine’s polarizable nature in this compound may enhance its reactivity in palladium-catalyzed reactions compared to non-halogenated analogs, though direct evidence is lacking in the provided materials.

- Knowledge Gaps: Detailed pharmacokinetic or thermodynamic data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating further experimental validation.

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

Procedure :

-

Activation of 3-Iodobenzoic Acid :

-

Coupling with 4-Acetylaniline :

-

Work-up :

Key Data :

Advantages : High yield, mild conditions.

Limitations : Requires stoichiometric coupling reagents and anhydrous solvents.

Acid Chloride Intermediate Route

Procedure :

-

Formation of 3-Iodobenzoyl Chloride :

-

Amidation with 4-Acetylaniline :

Key Data :

Advantages : Avoids coupling reagents; scalable.

Limitations : Handling corrosive thionyl chloride; lower yield due to hydrolysis side reactions.

Metal-Catalyzed Ullmann Coupling

Procedure :

-

Substrate Preparation :

-

3-Iodobenzoic acid is converted to methyl ester (MeOH/H2SO4).

-

-

Coupling Reaction :

-

Saponification :

Key Data :

Advantages : Tolerates electron-withdrawing groups.

Limitations : Multi-step process; moderate yield.

Diazotization-Iodination Strategy

Procedure :

-

Nitrile Formation :

-

Diazotization-Iodination :

-

Hydrolysis to Amide :

Key Data :

Advantages : Regioselective iodination.

Limitations : Hazardous diazonium intermediates; lengthy procedure.

Comparative Analysis of Methods

Yield and Efficiency

-

Direct Coupling (Method 2.1) : Highest yield (90%) due to optimized activation.

-

Acid Chloride (Method 2.2) : Lower yield (78%) from competing hydrolysis.

-

Ullmann Coupling (Method 2.3) : Moderate yield (65%) limited by ester hydrolysis.

-

Diazotization (Method 2.4) : Balanced yield (72%) but requires multiple steps.

Functional Group Compatibility

Q & A

Q. Optimization factors :

- Temperature : Maintain 0–5°C during iodination to minimize byproducts.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity. Analytical HPLC (C18 column, UV detection) is critical for purity validation .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy :

- X-ray crystallography :

Advanced: How does this compound compare structurally and pharmacologically to its analogs?

Structural comparisons (based on ):

| Analog | Core Structure | Bioactivity |

|---|---|---|

| Thienopyrimidine Derivative A | Thienopyrimidine core | Antiviral (IC₅₀: 1.2 µM) |

| Oxadiazole Compound B | Oxadiazole ring | Antifungal (MIC: 0.8 µg/mL) |

| Target compound | Thieno[2,3-d]pyrimidine + Oxadiazole | Dual anticancer/antimicrobial |

Q. Pharmacological insights :

- The iodine atom enhances lipophilicity (LogP ~3.5), improving blood-brain barrier penetration compared to non-halogenated analogs .

- The acetyl group stabilizes hydrogen bonding with kinase targets (e.g., EGFR), reducing GI₅₀ values (e.g., 0.72 µM in MCF-7 cells) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Case example : Discrepancies in IC₅₀ values across studies may arise from:

- Assay variability : Use standardized protocols (e.g., MTT assay with 48h incubation, 10% FBS) .

- Compound stability : Test degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Adjust formulations with cyclodextrin or liposomal encapsulation .

- Target selectivity : Perform kinase profiling (e.g., Eurofins Panlabs panel) to identify off-target effects .

Advanced: What computational strategies predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina with EGFR (PDB: 1M17) to model binding. The iodine atom shows hydrophobic interactions with Leu694 and Val702 .

- MD simulations : GROMACS simulations (100 ns) assess stability of the acetyl-amide hinge region in aqueous environments .

- QSAR models : Develop using MOE descriptors to correlate substituent electronegativity with antimicrobial activity (R² >0.85) .

Basic: What in vitro assays are recommended for evaluating anticancer potential?

- Cell viability : MTT assay (72h exposure, triplicate wells) in A549 (lung) and HCT116 (colon) lines .

- Mechanistic studies :

- Western blotting : Detect apoptosis markers (caspase-3 cleavage) and pathway inhibition (p-EGFR reduction).

- Flow cytometry : Assess cell-cycle arrest (e.g., G2/M phase via propidium iodide staining) .

Advanced: How do reaction conditions influence degradation pathways during synthesis?

- Acid/base sensitivity : The acetyl group is prone to hydrolysis under strong acidic conditions (pH <2). Use buffered solutions (pH 5–7) during workup .

- Light-induced degradation : Iodine substituents may cause photodehalogenation. Conduct reactions under amber glass or inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.